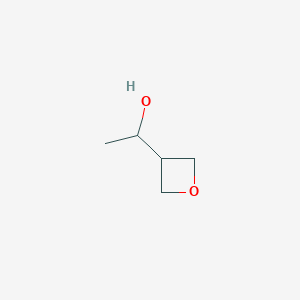

1-(Oxetan-3-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxetan-3-yl)ethan-1-ol is a chemical compound with the linear formula C5H10O2 . It has a molecular weight of 102.13 .

Synthesis Analysis

The synthesis of oxetane derivatives, including 1-(Oxetan-3-yl)ethan-1-ol, has been a subject of research in recent years . One method involves the ring opening of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide . This reaction is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The InChI code for 1-(Oxetan-3-yl)ethan-1-ol is 1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3 .Scientific Research Applications

Gas Chromatography in Flavor Characterization

Research on 1-octen-3-ol, a related compound to 1-(Oxetan-3-yl)ethan-1-ol, has shown its significant role in conferring a distinct mushroom-like aroma to various plants. Gas chromatography has been utilized extensively to characterize this aroma, particularly in Melittis melissophyllum L., which contains the highest percentage of this molecule among plants studied. This opens up opportunities for natural flavoring exploitation in the food industry (Maggi, Papa, & Vittori, 2012).

Oxidation of Organic Compounds

The oxidation reactions of organic compounds by ferrate(VI) and ferrate(V) have been thoroughly assessed. These reactions are crucial for understanding the environmental fate of various organic pollutants and have applications in water treatment technologies. The study provides insight into kinetics and mechanisms, highlighting the potential for using ferrate(VI) in the degradation of harmful organic compounds in environmental settings (Sharma, 2013).

Photocatalytic Water Splitting

Heterogeneous photocatalyst materials, including metal oxides and (oxy)nitrides, are pivotal for photocatalytic water splitting into hydrogen and oxygen. This process is essential for sustainable hydrogen production using solar energy, contributing to renewable energy technologies and addressing global energy and environmental issues (Kudo & Miseki, 2009).

Asymmetric Catalysis

Compounds containing a chiral oxazoline ring, derived from chiral amino alcohols, have found extensive use in asymmetric catalysis. This is crucial for the synthesis of enantioselective compounds, which has broad applications in pharmaceuticals, agrochemicals, and material science. The review underscores the versatility and success of these compounds in various metal-catalyzed transformations (Hargaden & Guiry, 2009).

Ionic Liquids in Industrial Applications

Ether- and alcohol-functionalized ionic liquids (ILs) have demonstrated remarkable properties, such as low viscosity, high conductivity, and thermal stability. These ILs find applications in electrochemistry, gas separations, polymer chemistry, and more. The unique properties of these ILs, stemming from their tailored structures, make them suitable for a wide range of industrial applications (Tang, Baker, & Zhao, 2012).

properties

IUPAC Name |

1-(oxetan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide](/img/structure/B2704249.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2704250.png)

![1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2704251.png)

![1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B2704253.png)

![Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2704255.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2704259.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide](/img/structure/B2704263.png)

![7-Methoxy-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2704264.png)

![2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704269.png)

![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)